molecular formula C15H18N2O B3461429 N-(3-cyanophenyl)-2-cyclohexylacetamide

N-(3-cyanophenyl)-2-cyclohexylacetamide

Cat. No.: B3461429
M. Wt: 242.32 g/mol
InChI Key: CAKMCGAIZYUPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-2-cyclohexylacetamide is a chemical compound provided for research and development use. This product is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or any personal use. The compound is identified by the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . It is registered under the model number MFCD03236485 . Its structure features a cyclohexylacetamide group linked to a 3-cyanophenyl ring system. Compounds with similar structural motifs, particularly those containing chloroacetamide groups and cyano substituents on phenyl rings, have been investigated in scientific research for their antimicrobial properties and their conformity to drug-likeness rules, such as Lipinski's Rule of Five, which predicts good oral bioavailability . The presence of the nitrile group can be a key functional group in molecules with biological activity, as seen in related structures . Researchers interested in this compound should conduct their own thorough characterization and biological evaluation to determine its specific properties, mechanisms of action, and potential research applications.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-11-13-7-4-8-14(9-13)17-15(18)10-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKMCGAIZYUPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-cyclohexylacetamide typically involves the reaction of 3-cyanobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:

3-cyanobenzoyl chloride+cyclohexylamineThis compound\text{3-cyanobenzoyl chloride} + \text{cyclohexylamine} \rightarrow \text{this compound} 3-cyanobenzoyl chloride+cyclohexylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(3-cyanophenyl)-2-cyclohexylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Substituent Position Effects: 3-Cyanophenyl vs. 4-Cyanophenyl

The position of the cyano group on the phenyl ring critically impacts bioactivity. In HIV-1 inhibitors, replacing 4-cyanophenyl with 3-cyanophenyl (compound 80 → 82) reduced dual RNase H/IN inhibition activity (IC50: 1.77 µM → less active) but improved selectivity for RNase H . Conversely, Taranabant, a cannabinoid-1 receptor antagonist, retains a 3-cyanophenyl group, suggesting its role in optimizing receptor binding .

Table 1: Impact of Cyano Substituent Position

Compound Substituent Position Bioactivity (IC50) Selectivity Ratio (RNase H/IN)
Compound 80 4-Cyanophenyl 1.77 µM (RNase H), 1.18 µM (IN) 1.5
Compound 82 3-Cyanophenyl Higher IC50 (reduced activity) Improved selectivity for RNase H
Taranabant 3-Cyanophenyl Anti-obesity efficacy N/A

N-Cyclohexyl Acetamide Derivatives

Structural analogs with N-cyclohexyl groups exhibit diverse properties based on substituents:

  • N-Cyclohexyl-2-(3-methylphenoxy)acetamide (): Incorporates a phenoxy group, enhancing aromatic interactions. No bioactivity data provided, but the methyl group may improve metabolic stability.

Bioactivity and Pharmacological Potential

The 3-cyanophenyl moiety in compound 82 () and Taranabant () highlights its dual role in enzyme inhibition and receptor modulation. However, the cyclohexyl group’s contribution to pharmacokinetics (e.g., logP, bioavailability) remains underexplored. Comparatively, hydroxy-containing analogs () may exhibit altered solubility but reduced blood-brain barrier penetration.

Q & A

Q. Methodology :

Target preparation : Retrieve receptor structures (e.g., κ-opioid receptor, PDB ID: 4DJH) and optimize protonation states with tools like PROPKA.

Ligand parameterization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis set.

Docking protocols : Perform blind docking with flexible side chains in Glide (Schrödinger Suite) to sample multiple binding pockets.

Validation : Cross-check with mutagenesis data (e.g., key residues like Asp138 in κ-opioid receptors) .

Basic: What in vitro models are suitable for preliminary evaluation of its biological activity?

  • Cell-based assays : Use HEK293 cells transfected with opioid receptors to measure cAMP inhibition (IC50 values).
  • Solubility testing : Determine kinetic solubility in PBS (pH 7.4) and DMSO stock solutions to ensure assay compatibility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental pharmacological data?

  • Free energy calculations : Use MM-GBSA to refine binding energy estimates from docking studies.
  • Alchemical free energy perturbation (FEP) : Quantify relative binding affinities for structural analogs .
  • Experimental validation : Synthesize derivatives with modified substituents (e.g., replacing cyclohexyl with cyclopentyl) to test SAR hypotheses .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H/13C NMR in DMSO-d6 to confirm substituent positions (e.g., cyano group at C3 of phenyl).
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C15H17N2O: 265.1341) .

Advanced: What strategies mitigate degradation of this compound under physiological conditions?

  • pH stability studies : Use buffered solutions (pH 1–9) to identify degradation hotspots (e.g., amide bond hydrolysis at pH < 3).
  • Light protection : Store samples in amber vials to prevent photodegradation of the nitrile group.
  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance stability in aqueous media .

Basic: How can researchers validate the purity of synthesized batches?

  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile in water) with UV detection at 254 nm. Purity > 95% is acceptable for pharmacological studies.
  • Melting point analysis : Compare experimental values (e.g., 145–147°C) with literature to detect impurities .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

  • ADMET prediction : Tools like SwissADME estimate LogP (~2.8), suggesting moderate lipophilicity.
  • P-glycoprotein efflux : Use Caco-2 cell permeability assays to assess bioavailability risks.
  • Metabolite identification : LC-MS/MS with human hepatocytes to detect phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyanophenyl)-2-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-cyanophenyl)-2-cyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.